molecular formula C16H9NO3S B1496463 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one CAS No. 58851-99-3

3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one

Cat. No. B1496463
CAS RN: 58851-99-3
M. Wt: 295.3 g/mol
InChI Key: CYONGLVNBSZCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one” is a benzothiazole derivative. Benzothiazoles are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including “3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one”, is characterized by a benzene ring fused to a thiazole ring .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For instance, they can be synthesized from reactions of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, 3-(Benzothiazol-2-yl)benzoicacid, suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately .

Future Directions

The synthesis of benzothiazole compounds related to green chemistry is a promising area of research. Future developments may involve the use of more environmentally friendly raw materials and synthesis methods .

Mechanism of Action

Target of Action

The primary targets of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one are often associated with its anti-tubercular and anti-convulsant activities . The compound has shown significant inhibitory activity against Mycobacterium tuberculosis, making it a potential candidate for the development of new anti-tubercular drugs .

Mode of Action

The mode of action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one involves its interaction with the target proteins or enzymes, leading to changes in their function. For instance, in the case of anti-tubercular activity, the compound interacts with the target DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Biochemical Pathways

The biochemical pathways affected by 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one are primarily related to the synthesis and function of the mycobacterial cell wall. By inhibiting the enzyme DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to the inhibition of Mycobacterium tuberculosis growth .

Pharmacokinetics

The compound’s potent anti-tubercular activity suggests that it may have favorable bioavailability and pharmacokinetic profile .

Result of Action

The result of the action of 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one is the inhibition of the growth of Mycobacterium tuberculosis, due to the disruption of the biosynthesis of arabinogalactan, a crucial component of the mycobacterial cell wall .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO3S/c18-10-6-5-9-7-11(16(19)20-13(9)8-10)15-17-12-3-1-2-4-14(12)21-15/h1-8,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYONGLVNBSZCQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC4=C(C=C(C=C4)O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90419864, DTXSID90902206
Record name 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58851-99-3
Record name 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90419864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 4
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 5
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one
Reactant of Route 6
3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one

Q & A

Q1: How does 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one interact with mercury ions and what are the downstream effects?

A1: The 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one molecule acts as a fluorophore. It's immobilized on the surface of functionalized silica nanoparticles. Upon interaction with mercury ions (Hg2+), the fluorescence intensity of the system increases significantly. [] This fluorescence enhancement is attributed to the strong covalent binding of Hg2+ ions with the fluorophore. [] This interaction allows for the detection and potentially the quantification of mercury ions in a sample.

Q2: What analytical methods were used to characterize the interaction between 3-(1,3-benzothiazol-2-yl)-7-hydroxy-2H-chromen-2-one and mercury ions?

A2: The researchers utilized a combination of techniques to characterize the material and its interaction with mercury ions. These included:

  • Fourier transform infrared spectroscopy (FT-IR): To identify functional groups and characterize the synthesized material. []
  • Thermal gravimetric analysis (TGA): To analyze the thermal stability and composition of the material. []
  • Transmission electron microscopy (TEM) and scanning electron microscopy (SEM): To visualize the size and morphology of the nanoparticles. []
  • UV-visible absorption and fluorescence emission spectroscopy: To investigate the optical properties of the material and its response to the presence of mercury ions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.